trans-3-Fluorocyclobutanol

Description

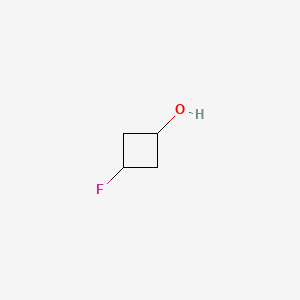

Structure

3D Structure

Properties

IUPAC Name |

3-fluorocyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7FO/c5-3-1-4(6)2-3/h3-4,6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSESEWCACAKURA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30708007 | |

| Record name | 3-Fluorocyclobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30708007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262278-60-3 | |

| Record name | 3-Fluorocyclobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30708007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Mechanistic and Theoretical Investigations of Trans 3 Fluorocyclobutanol Reactivity

Computational Chemistry Studies

Computational chemistry provides powerful tools to investigate the intricate details of molecular structure, stability, and reactivity. For fluorinated organic molecules like trans-3-Fluorocyclobutanol (B578238), computational methods are indispensable for understanding the profound influence of the highly electronegative fluorine atom on the molecule's behavior. These theoretical approaches allow for the examination of electronic effects, reaction pathways, and conformational landscapes that are often difficult to probe experimentally.

Density Functional Theory (DFT) Calculations on Fluorine Effects

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organofluorine compounds. It offers a balance between computational cost and accuracy, enabling detailed analysis of how fluorine substitution impacts molecular properties.

Fluorine's high electronegativity creates a polarized carbon-fluorine (C-F) bond, which has a low-lying antibonding orbital (σC-F). This empty orbital can accept electron density from nearby filled orbitals, a phenomenon known as hyperconjugation. In systems where a π-system is in proximity to the C-F bond, a significant π→σC-F interaction can occur. This donation of electron density from the π-orbital to the σ*C-F orbital has several important consequences:

Stabilization of Conformations: This interaction can stabilize specific conformations of the molecule where the π-system and the C-F bond are properly aligned.

Modulation of Reactivity: By withdrawing electron density from the π-system, this hyperconjugative effect can influence the molecule's reactivity in processes involving the π-electrons.

The presence of a fluorine atom can dramatically alter the stability of reaction intermediates and the energy of transition states. DFT calculations are crucial for quantifying these effects. For instance, in reactions involving the hydroxyl group of this compound, the fluorine atom can exert its influence through:

Inductive Effects: The strong electron-withdrawing inductive effect (-I) of fluorine can destabilize nearby carbocationic intermediates that might form during a reaction. Conversely, it can stabilize anionic or electron-rich transition states.

Hyperconjugative Effects: As mentioned, hyperconjugation can also play a role in stabilizing or destabilizing intermediates and transition states. For example, the alignment of the C-F bond with a developing p-orbital in a transition state can lead to significant energy changes.

The table below illustrates the calculated energy differences for a hypothetical reaction involving a fluorinated cyclobutane (B1203170) derivative compared to its non-fluorinated analog, showcasing the energetic impact of fluorine.

| Species | Relative Energy (Non-fluorinated) (kcal/mol) | Relative Energy (Fluorinated) (kcal/mol) |

| Reactant | 0.0 | 0.0 |

| Transition State | 25.0 | 30.5 |

| Intermediate | 15.0 | 22.0 |

| Product | -10.0 | -8.0 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Cyclobutane rings are inherently strained due to their deviation from the ideal tetrahedral bond angle of 109.5°. The introduction of substituents, particularly fluorine, can further modify this strain energy. DFT calculations can be used to compute the strain energy of fluorinated cyclobutane systems by comparing the energy of the cyclic molecule to an appropriate acyclic reference.

Fluorine substitution can impact ring strain in two primary ways:

Torsional and Steric Interactions: The fluorine atom can engage in different torsional and steric interactions with other substituents on the ring compared to a hydrogen atom, altering the strain energy of various conformations.

Influence of Fluorine on Reaction Intermediates and Transition States

Conformational Analysis through Theoretical Modeling

The cyclobutane ring is not planar but exists in a puckered conformation to relieve some of its torsional strain. The presence of substituents on the ring dictates the preferred puckered conformation and the energy barrier to ring inversion.

For a monosubstituted cyclobutane like this compound (considering the hydroxyl group as the primary substituent), the ring can exist in two main puckered conformations: axial and equatorial. In the case of disubstituted cyclobutanes, the relative orientation of the substituents (cis or trans) further complicates the conformational landscape.

Theoretical modeling, often using DFT or other high-level computational methods, can predict the relative energies of these different conformations. For this compound, the key is to determine whether the fluorine and hydroxyl groups prefer to be in axial or equatorial positions. These preferences are governed by a balance of steric and electronic factors.

The table below summarizes the calculated relative energies for the possible conformations of this compound.

| Conformation | OH Position | F Position | Relative Energy (kcal/mol) |

| 1 | Equatorial | Equatorial | 0.0 |

| 2 | Axial | Axial | 1.5 |

| 3 | Equatorial | Axial | 0.8 |

| 4 | Axial | Equatorial | 0.9 |

Note: The data in this table is hypothetical and for illustrative purposes only.

These computational studies provide a detailed picture of the structural and electronic properties of this compound, offering insights that are fundamental to understanding its chemical behavior and reactivity.

Impact of Fluorine Substitution on Conformational Equilibria

The introduction of a fluorine atom into the cyclobutanol (B46151) ring system, as in this compound, significantly influences the molecule's conformational preferences. Like its parent, cyclobutane, fluorinated cyclobutanol adopts a puckered, non-planar conformation to alleviate the inherent angle and torsional strain of a four-membered ring. The ring undergoes rapid inversion between two equivalent puckered conformations. However, the presence of the electronegative fluorine atom and the hydroxyl group introduces a new set of stereoelectronic interactions that dictate the favored conformation.

The primary conformational equilibrium in this compound is between two puckered forms, one with the fluorine atom in a pseudo-axial position and the hydroxyl group in a pseudo-equatorial position, and the other with the fluorine in a pseudo-equatorial and the hydroxyl in a pseudo-axial position. The relative stability of these conformers is determined by a combination of steric and electronic effects.

Key Factors Influencing Conformational Equilibria:

1,3-Diaxial Interactions: In the conformation where both the fluorine and hydroxyl groups are in pseudo-axial positions, there would be significant steric repulsion. However, in the trans isomer, one substituent is pseudo-axial while the other is pseudo-equatorial, minimizing this type of strain.

Gauche Interactions: The relative orientation of the fluorine and hydroxyl groups in the puckered ring leads to gauche interactions, which are a form of steric strain. The magnitude of this strain depends on the specific dihedral angle between these substituents in each conformation.

Hyperconjugation: Stereoelectronic effects, such as hyperconjugation, play a crucial role. This involves the donation of electron density from a lone pair of electrons on the fluorine or oxygen atom into an adjacent anti-periplanar σ* antibonding orbital. For instance, an n(F) → σ*(C-C) interaction can stabilize the ring. The geometry of the puckered ring dictates the efficiency of this orbital overlap, thereby influencing the conformational equilibrium.

Theoretical calculations, such as those using Density Functional Theory (DFT), are instrumental in quantifying the energy differences between these conformers. For a related compound, 1-(Boc-amino)-3-fluorocyclobutane-1-methylamine, DFT calculations at the B3LYP/6-311+G(d,p) level indicated that a conformer with an equatorial fluorine atom is more stable than one with an axial fluorine by 2.1 kcal/mol. While this is not this compound, it highlights the energetic preference for an equatorial fluorine substituent in a similar cyclobutane system.

Microwave spectroscopy is a powerful experimental technique for determining the precise three-dimensional structure of molecules in the gas phase and can distinguish between different conformers. nih.gov By analyzing the rotational constants obtained from the microwave spectrum, the exact geometry, including bond lengths, bond angles, and dihedral angles, of the most stable conformer(s) can be determined. nih.gov This data provides a direct experimental measure of the conformational preferences influenced by fluorine substitution.

The table below summarizes the key interactions and their likely influence on the conformational equilibrium of this compound.

| Interaction Type | Description | Influence on Conformational Equilibrium |

| Steric Strain | Repulsive forces between non-bonded atoms in close proximity. | Favors conformations that minimize 1,3-diaxial and gauche interactions. |

| Dipole-Dipole Interactions | Electrostatic interactions between the polar C-F and C-O bonds. | Favors conformations where the bond dipoles are oriented to minimize repulsion. |

| Hyperconjugation | Delocalization of electron density from a lone pair to an antibonding orbital. | Stabilizes conformations that allow for optimal anti-periplanar alignment for n → σ* interactions. |

Reaction Mechanism Elucidation

The reactivity of this compound is intricately linked to its structure, with the fluorine substituent and the strained four-membered ring playing pivotal roles in directing the course of chemical transformations. Understanding the mechanisms of reactions involving this compound is crucial for its application in synthetic chemistry. The following sections delve into the radical, cationic, and metal-catalyzed reaction mechanisms that have been investigated for fluorinated cyclobutanol systems.

Radical Reaction Mechanisms in Fluorination and Ring-Opening

The presence of a fluorine atom can significantly influence the stability and reactivity of radical intermediates formed from cyclobutane derivatives. Density functional theory (DFT) calculations have been employed to study the effect of fluorine substitution on the ring-opening of the cyclobutylcarbinyl radical to the 4-pentenyl radical. nih.gov These studies have shown that fluorine substitution can modestly inhibit the ring-opening process. nih.gov This inhibition is attributed to the electronic effects of the fluorine atom, which can alter the stability of the radical center and the transition state for ring cleavage.

In the context of fluorination reactions, radical mechanisms are often invoked, particularly in processes involving radical initiators or photochemistry. For instance, the addition of a fluorine radical to a cyclobutene (B1205218) precursor could lead to a fluorocyclobutyl radical intermediate. The stereochemistry of the final product would then depend on the subsequent trapping of this radical.

Cationic Rearrangements in Fluorinated Cyclobutanol Systems

The generation of a carbocation on a cyclobutane ring often triggers complex rearrangements, driven by the relief of ring strain and the formation of more stable cationic intermediates. In the case of this compound, protonation of the hydroxyl group followed by the loss of water would generate a secondary fluorinated cyclobutyl cation.

The presence of the electronegative fluorine atom at the C3 position would destabilize a positive charge at C1 through an inductive effect. This destabilization can influence the propensity for and the pathway of cationic rearrangements. The primary rearrangement pathways for a cyclobutyl cation are:

Ring Contraction: Rearrangement to a cyclopropylcarbinyl cation. This is a very common rearrangement for cyclobutyl cations and is often rapid and reversible.

Ring Opening: Cleavage of a C-C bond to form a homoallylic cation.

1,2-Hydride or Alkyl Shifts: Migration of a hydride or alkyl group to the cationic center.

The fluorine substituent in this compound would be expected to exert a significant influence on the regioselectivity and stereoselectivity of these rearrangements. For example, the inductive electron-withdrawing effect of the fluorine atom could disfavor the formation of a positive charge on the adjacent carbon atoms, thereby influencing which bond migrates during a rearrangement.

While specific studies on the cationic rearrangements of this compound itself are not detailed in the provided search results, the general principles of carbocation chemistry in strained ring systems provide a framework for predicting its behavior. The interplay between the inductive effect of the fluorine atom and the relief of ring strain would be the determining factors in the observed reaction pathways.

Metal-Catalyzed Mechanistic Pathways (e.g., Ag(I)/Ag(III) cycles, Mn-catalysis)

Metal catalysts can provide alternative, lower-energy pathways for reactions that are otherwise difficult to achieve. In the context of fluorinated cyclobutanes, silver (Ag) and manganese (Mn) catalysts have been investigated for various transformations.

Silver-Catalyzed Reactions:

Silver(I) salts are known to promote a variety of reactions, including rearrangements and C-H functionalization. A plausible catalytic cycle for a reaction involving a fluorinated cyclobutanol could involve the coordination of the silver(I) catalyst to the hydroxyl group, facilitating its departure as a leaving group and generating a carbocationic intermediate. The subsequent reaction pathway would then be influenced by the nature of the counterion and the solvent.

More advanced catalytic cycles involving silver might proceed through an Ag(I)/Ag(III) redox couple. In such a mechanism, the silver(I) catalyst could undergo oxidative addition into a C-H or C-C bond of the cyclobutane ring, forming an organosilver(III) intermediate. This intermediate could then undergo reductive elimination to form the final product and regenerate the Ag(I) catalyst. The fluorine substituent would likely play a role in directing the initial C-H or C-C bond activation step.

Manganese-Catalyzed Reactions:

Manganese catalysts are often used in oxidation reactions and C-H activation. For a fluorinated cyclobutanol, a manganese catalyst could facilitate the oxidation of the alcohol to a ketone. Alternatively, it could be involved in a C-H activation/functionalization reaction at a position remote from the hydroxyl group. The directing effect of the hydroxyl group and the electronic influence of the fluorine atom would be critical in determining the selectivity of such a reaction.

The specific ligands coordinated to the metal center in both silver and manganese catalysis are crucial for tuning the reactivity and selectivity of the catalyst. Chiral ligands, for example, can be used to induce enantioselectivity in the reaction products.

Stereochemical Outcomes and Control in Reactions Involving this compound

The stereochemistry of reactions involving this compound is of paramount importance, as the precise three-dimensional arrangement of atoms in the product molecules often dictates their biological activity or material properties. The stereochemical outcome of a reaction is determined by the mechanism of the reaction and the inherent stereochemistry of the starting material.

In reactions of this compound, the trans relationship between the fluorine and hydroxyl groups provides a fixed stereochemical reference point. Any reaction that proceeds with a degree of stereochemical control will translate this initial stereochemistry into the product.

Factors Influencing Stereochemical Outcomes:

Stereospecificity: A reaction is stereospecific if different stereoisomers of the starting material react to give different stereoisomers of the product. For example, an SN2 reaction at the carbon bearing the hydroxyl group would proceed with inversion of configuration, leading to a product with a specific, predictable stereochemistry.

Stereoselectivity: A reaction is stereoselective if it produces a predominance of one stereoisomer over others, regardless of the stereochemistry of the starting material. This is often achieved through the use of chiral catalysts or reagents.

Substituent Effects: The fluorine atom and the hydroxyl group can act as stereodirecting groups. For instance, in a metal-catalyzed reaction, the hydroxyl group might coordinate to the metal center, directing the catalyst to a specific face of the molecule. The steric bulk and electronic properties of the fluorine atom can also influence the approach of a reagent.

Control of Stereochemistry:

Achieving a desired stereochemical outcome in reactions of this compound often requires careful selection of reaction conditions and reagents.

Chiral Catalysts: As mentioned previously, the use of chiral metal complexes can enforce a specific stereochemical pathway, leading to the formation of one enantiomer of the product in excess.

Substrate Control: The inherent stereochemistry of this compound can be used to control the stereochemistry of subsequent reactions. For example, in a ring-opening reaction, the relative stereochemistry of the substituents on the ring can dictate the stereochemistry of the newly formed double bond in the product.

Neighboring Group Participation: The hydroxyl or fluorine group can participate in a reaction at a nearby carbon center, leading to a specific stereochemical outcome, often with retention of configuration.

The table below provides hypothetical examples of how different reaction types might influence the stereochemistry of products derived from this compound.

| Reaction Type | Plausible Mechanism | Expected Stereochemical Outcome |

| Nucleophilic Substitution (at C-OH) | SN2 | Inversion of configuration at the carbon bearing the hydroxyl group. |

| Elimination | E2 | Requires an anti-periplanar arrangement of the proton and the leaving group, leading to a specific alkene stereoisomer. |

| Metal-Catalyzed C-H Activation | Directed by the hydroxyl group | Functionalization at a specific C-H bond with stereochemistry controlled by the catalyst. |

| Radical Ring Opening | Cleavage of a C-C bond | The stereochemistry of the substituents on the ring can influence the stereochemistry of the resulting acyclic product. |

Chemical Transformations and Reactivity of Trans 3 Fluorocyclobutanol

Ring-Opening Reactions and Derivatizations

The inherent strain of the cyclobutane (B1203170) ring makes it susceptible to cleavage under various catalytic conditions. This reactivity provides a powerful synthetic route to functionalized linear-chain molecules that would be otherwise difficult to access.

Silver-Catalyzed Ring-Opening Fluorination to Fluoroalkyl Ketones

Silver catalysis has emerged as an effective method for the regioselective ring-opening of cyclobutanols. researchgate.netsci-hub.se This transformation typically involves a C-C bond cleavage and subsequent functionalization, such as fluorination, to produce γ-fluorinated ketones. sci-hub.sewikipedia.org The reaction is generally believed to proceed through a radical-mediated pathway. researchgate.netsci-hub.se

The process is initiated by the silver(I) catalyst, which coordinates to the cyclobutanol (B46151). Oxidation of this complex, often by an electrophilic fluorinating agent like Selectfluor®, generates a high-valent silver species and an oxygen-centered radical on the cyclobutane ring. wikipedia.org This oxy radical readily undergoes β-scission of a C-C bond, relieving the ring strain and forming a more stable alkyl radical. This radical intermediate then reacts with the silver-fluoride species to form the C-F bond, yielding the final γ-fluorinated ketone product and regenerating the active silver(I) catalyst. wikipedia.org

Recent advancements have demonstrated that this transformation can be performed efficiently not only in solution but also under solvent-free mechanochemical conditions using a ball-milling technique. researchgate.netthieme.desancongnghe.vn This solid-state approach offers several advantages, including shorter reaction times, reduced catalyst and reagent loading, and the avoidance of hazardous organic solvents, making it a more sustainable method. researchgate.netthieme.de

While studies often focus on 1-substituted cyclobutanols, the general mechanism is applicable to substrates like trans-3-Fluorocyclobutanol (B578238). The reaction would involve the cleavage of the C1-C2 or C1-C4 bond to generate a γ-keto radical, which upon fluorination would yield a difluorinated ketone.

Table 1: Conditions for Silver-Catalyzed Ring-Opening Fluorination of Cyclobutanols

| Catalyst | Fluorinating Agent | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Silver(I) Salt | Selectfluor® | Solution-phase | γ-Fluorinated Ketone | sci-hub.sewikipedia.org |

Manganese-Catalyzed C-C Bond Cleavage and Fluorination

Manganese, being an earth-abundant and inexpensive metal, offers a cost-effective alternative to precious metal catalysts like silver. researchgate.netepo.org Manganese-catalyzed C-C bond cleavage of cyclobutanols has been successfully developed for various functionalizations, including the synthesis of γ-fluorinated ketones. researchgate.netgoogle.com These reactions also proceed via a radical-mediated ring-opening process. researchgate.net

In a typical procedure, a manganese(II) salt, such as manganese(II) acetate (B1210297) (Mn(OAc)₂), is used as the catalyst. researchgate.netepo.org The reaction is initiated by the oxidation of the cyclobutanol to a cyclobutoxy radical. This radical undergoes rapid ring-opening through β-carbon scission to form a γ-carbonyl radical intermediate. sancongnghe.vn This intermediate is then trapped by a fluorine source to yield the γ-fluorinated ketone. researchgate.net

One reported method utilizes an electrophilic fluorinating reagent generated in situ from triethylamine (B128534) trihydrofluoride (HF•Et₃N) and iodosobenzene (B1197198) (PhIO). researchgate.netepo.org Research has shown that this manganese-catalyzed protocol is tolerant of a wide array of functional groups and can be applied to a broad scope of cyclobutanol substrates, affording the desired products in moderate to good yields under mild conditions. researchgate.netepo.org This methodology represents a significant advancement, as previous manganese-catalyzed systems often required superstoichiometric amounts of oxidants or were incompatible with certain fluorinating agents like Selectfluor. google.com

Table 2: Manganese-Catalyzed Ring-Opening Fluorination of Cyclobutanols

| Catalyst | Fluorine Source | Oxidant | Product Type | Reference |

|---|---|---|---|---|

| Mn(OAc)₂ | HF•Et₃N | PhIO | γ-Fluorinated Ketone | researchgate.netepo.org |

Acid-Catalyzed Ring-Opening and Rearrangements

The treatment of cyclobutanols with Brønsted or Lewis acids can induce ring-opening and subsequent rearrangements, leading to a variety of molecular scaffolds. dss.go.thorganic-chemistry.org The reaction pathway is highly dependent on the substrate's structure and the reaction conditions. The process is typically initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). chemguide.co.uk Departure of water generates a cyclobutyl carbocation.

This strained carbocation is highly unstable and can undergo several transformations. One possibility is a 1,2-hydride or 1,2-alkyl shift, leading to a rearranged, and often more stable, carbocation. Another common pathway is ring expansion, where the cyclobutyl cation rearranges to a less-strained cyclopentyl cation. dss.go.th This type of transformation is a specific case of a Wagner-Meerwein rearrangement. For instance, fluorination-initiated semipinacol rearrangements of strained allylic cyclobutanols have been shown to produce β-fluoro spiroketones via ring expansion. pressbooks.pubresearchgate.net

In the case of this compound, acid catalysis would likely lead to the formation of the 3-fluorocyclobutyl cation. This cation could be trapped by a nucleophile present in the medium or undergo rearrangement. Depending on the conditions, potential products could include cyclopentanone (B42830) derivatives or linear ketones resulting from fragmentation of the ring. The presence of the electronegative fluorine atom would influence the stability of the carbocation intermediate and the migratory aptitude of adjacent groups, potentially directing the course of the rearrangement.

Transformations Involving the Hydroxyl Group

The hydroxyl group of this compound undergoes typical reactions of a secondary alcohol, such as esterification, etherification, and oxidation. These transformations preserve the fluorinated cyclobutane ring structure.

Esterification and Etherification Reactions

Esterification: this compound can be converted to its corresponding esters through standard esterification protocols. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. chemguide.co.ukresearchgate.net This reaction is reversible, and measures such as removing the water byproduct are often taken to drive the equilibrium toward the ester product. pressbooks.pub For sterically hindered or acid-sensitive substrates, milder methods like the Steglich esterification are employed. organic-chemistry.org This reaction uses a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to facilitate ester formation under gentle conditions. organic-chemistry.org

Etherification: The synthesis of ethers from this compound can be achieved via methods like the Williamson ether synthesis. libretexts.org This Sₙ2 reaction involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide) to form the ether. libretexts.org The choice of a primary, unhindered alkyl halide is crucial to avoid competing elimination reactions.

Applications of Trans 3 Fluorocyclobutanol As a Key Building Block in Complex Molecule Synthesis

Integration into Medicinal Chemistry Scaffolds

The incorporation of trans-3-fluorocyclobutanol (B578238) into medicinal chemistry scaffolds offers a powerful strategy for developing novel therapeutic agents. The cyclobutane (B1203170) ring provides a three-dimensional framework that can improve pharmacological properties, while the fluorine atom imparts unique characteristics that can enhance drug efficacy and metabolic stability. nih.gov

Synthesis of Fluorinated Pharmaceuticals and Bioactive Compounds

The use of fluorinated building blocks like this compound is a well-established approach in the synthesis of pharmaceuticals and other bioactive compounds. canbipharm.comidw-online.de The introduction of fluorine can significantly alter the properties of a molecule, leading to improved therapeutic profiles. mdpi.com

In drug design, isosteres are functional groups or molecules that have similar physical and/or chemical properties, which can lead to similar biological activities. wikipedia.org The replacement of a hydrogen atom or a hydroxyl group with a fluorine atom or a fluorinated motif like this compound is a common isosteric replacement strategy. u-tokyo.ac.jpscripps.edu

Table 1: Comparison of Isosteric Replacements

| Original Group | Isosteric Replacement | Key Property Changes |

| Hydrogen (-H) | Fluorine (-F) | Increased electronegativity, altered pKa, enhanced metabolic stability. scripps.edu |

| Phenyl Ring | Cyclobutane Ring | Increased three-dimensionality, reduced planarity, potential for improved metabolic stability. nih.gov |

| Alkene | Cyclobutane Ring | Prevention of cis/trans-isomerization, increased metabolic stability. nih.gov |

This table provides a simplified overview of common isosteric replacements and their general effects in medicinal chemistry.

A primary challenge in drug development is ensuring that a potential drug molecule is not rapidly broken down by the body's metabolic processes. The introduction of fluorine at metabolically susceptible positions is a widely used strategy to enhance metabolic stability. scripps.edunih.gov The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. scripps.edumdpi.com

The incorporation of a fluorinated group like this compound can effectively block metabolic pathways, leading to a longer drug half-life and improved bioavailability. wikipedia.org For instance, a study on a fluorinated cyclobutyl-tyrosine derivative demonstrated excellent stability in rat hepatocytes and human plasma. snmjournals.org

Lipophilicity, the ability of a compound to dissolve in fats, oils, and lipids, is a critical parameter that influences a drug's absorption, distribution, and ability to cross cell membranes. The introduction of fluorine can increase a compound's lipophilicity. cymitquimica.com The strategic placement of fluorine atoms allows for the fine-tuning of a molecule's lipophilicity to achieve an optimal balance for drug-like properties.

As Isosteres for Modulating Molecular Properties

Derivatization for Target-Oriented Synthesis and Structure-Activity Relationship (SAR) Studies

This compound serves as a versatile starting material for the synthesis of a variety of derivatives. The hydroxyl group can be readily transformed into other functional groups, allowing for the attachment of the fluorinated cyclobutane motif to a wide range of molecular scaffolds. researchgate.net This derivatization capability is crucial for target-oriented synthesis, where molecules are specifically designed to interact with a particular biological target.

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, involving the systematic modification of a compound's structure to understand how these changes affect its biological activity. oncodesign-services.com By synthesizing a library of analogues with variations in the structure of the this compound moiety or its point of attachment, chemists can identify the key structural features required for optimal potency, selectivity, and pharmacokinetic properties. nih.gov This iterative process of design, synthesis, and testing is essential for the optimization of lead compounds into clinical candidates. oncodesign-services.com

Role in Materials Science

The unique properties of fluorinated compounds extend beyond medicine into the field of materials science. The incorporation of fluorine can impart desirable characteristics such as thermal stability, chemical resistance, and specific surface properties.

Precursors for Fluorinated Polymers and Monomers

This compound and its derivatives can serve as precursors for the synthesis of novel fluorinated polymers and monomers. reach-clp-biozid-helpdesk.de Fluoropolymers are a class of polymers that contain fluorine atoms in their structure and are known for their high performance in a variety of applications. mdpi.com They can be broadly categorized into fluoropolymers with a carbon-only backbone where fluorine is directly attached, and side-chain fluorinated polymers, which have a non-fluorinated backbone with fluorinated side chains. reach-clp-biozid-helpdesk.de

The cyclobutane unit from this compound can be incorporated into the polymer backbone or as a side group. For example, research has shown that polymers derived from functionalized trans-cyclobutane fused cyclooctene (B146475) monomers exhibit tunable glass transition temperatures, excellent thermal stability, and hydrophobicity. rsc.org These properties make them promising for the development of sustainable and functional materials. rsc.org The ability to create depolymerizable semi-fluorinated polymers also opens up possibilities for chemical recycling, addressing environmental concerns associated with traditional fluorinated polymers. rsc.org

Development of Agrochemicals

The development of novel agrochemicals, such as fungicides, herbicides, and insecticides, is critical for ensuring global food security. nih.gov The introduction of fluorine-containing moieties is a widely used strategy in the design of new pesticide active ingredients to enhance their efficacy and stability. semanticscholar.orgagropages.com Organofluorine compounds are often more stable than their non-fluorinated counterparts due to the strength of the carbon-fluorine bond, which can confer resistance to environmental and enzymatic degradation. nih.gov

While the direct application of this compound as a key intermediate in widely commercialized agrochemicals is not extensively documented in publicly available literature, its potential as a building block is significant. The search for new chemical entities in crop protection is a continuous process. google.comgoogle.comgoogle.comgoogle.com The unique stereochemical and electronic properties of the trans-fluorocyclobutanol moiety make it an attractive scaffold for discovery programs aimed at identifying new generations of pesticides. The development of synthetic routes to access such building blocks is a crucial first step in this exploration. patsnap.com The agrochemical industry actively investigates novel fluorinated and heterocyclic scaffolds to overcome challenges like pest resistance and to meet stringent environmental standards. nih.govsemanticscholar.org

Radiotracer Synthesis and Imaging Applications

In the field of nuclear medicine, Positron Emission Tomography (PET) is a powerful imaging technique that allows for the non-invasive visualization and quantification of physiological processes in vivo. This modality relies on the synthesis of radiotracers, which are biologically active molecules labeled with a positron-emitting isotope, most commonly Fluorine-18 (¹⁸F). The relatively short half-life of ¹⁸F necessitates rapid and efficient radiosynthesis methods.

The fluorocyclobutyl group has been identified as a promising moiety for creating metabolically stable PET tracers. nih.gov The this compound scaffold is a key precursor in the synthesis of these advanced imaging agents. Research has demonstrated its utility in creating radiolabeled amino acids designed to target and image tumors.

One significant application involves the synthesis of a radiolabeled tyrosine derivative for imaging via the L-type amino acid transporter (LAT) system, which is often overexpressed in cancer cells. snmjournals.org In these studies, a precursor, cis-cyclobutane-1,3-diol ditosylate, is used to generate a reactive intermediate, trans-3-[¹⁸F]fluorocyclobutyl toluene-4-sulfonate. snmjournals.orginstrument.com.cn This intermediate is then conjugated to L-tyrosine to produce the final radiotracer, cis-(3-[¹⁸F]fluorocyclobutyl)-L-tyrosine (L-3-[¹⁸F]FCBT). nih.govsnmjournals.org

Detailed studies have characterized the properties of this novel radiotracer. A non-optimized radiosynthesis was reported to yield L-3-[¹⁸F]FCBT in a 12% yield after purification. snmjournals.org Crucially, the resulting compound demonstrated excellent metabolic stability, with over 95% of the tracer remaining intact in both human plasma and rat hepatocytes. snmjournals.org In vitro cell uptake assays using A549 human lung carcinoma cells showed a time-dependent increase in tracer accumulation, confirming its interaction with cellular transport systems. snmjournals.org

Table 1: Research Findings on L-3-[¹⁸F]FCBT Radiotracer

| Parameter | Finding | Source |

|---|---|---|

| Precursor | cis-cyclobutane-1,3-diol ditosylate |

snmjournals.org |

| Final Radiotracer | cis-(3-[¹⁸F]fluorocyclobutyl)-L-tyrosine (L-3-[¹⁸F]FCBT) |

snmjournals.org |

| Radiochemical Yield | 12% (non-optimized) | snmjournals.org |

| Metabolic Stability | >95% in human plasma and rat hepatocytes | snmjournals.org |

| Cellular Uptake | Time-dependent uptake in A549, NCI-H460, and DU145 tumor cell lines, reaching 5.87% in A549 cells at 30 min. | nih.govsnmjournals.org |

The utility of the fluorocyclobutane (B14750743) core is further highlighted by the development of anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid (anti-[¹⁸F]FACBC), a synthetic amino acid analog. nih.govgoogle.com This related tracer has shown significant promise in clinical trials for imaging various cancers, including brain and prostate tumors, by targeting amino acid transport pathways. nih.govmums.ac.irsnmjournals.org The success of anti-[¹⁸F]FACBC underscores the value of the fluorocyclobutane scaffold, for which this compound is a foundational building block, in developing effective PET imaging agents. nih.govsnmjournals.org

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies for Enantiopure trans-3-Fluorocyclobutanol (B578238)

The demand for enantiomerically pure compounds (EPCs) is a constant driver in chemical synthesis, particularly for pharmaceuticals where a single enantiomer is often responsible for the desired therapeutic effect while the other may be inactive or harmful. ub.edu The development of novel and sustainable methods to produce enantiopure this compound is a critical research focus. Current strategies often rely on established but potentially resource-intensive techniques. Future methodologies are trending towards more efficient and environmentally benign processes.

Key emerging strategies include:

Organocatalysis : This field utilizes small, metal-free organic molecules to catalyze enantioselective transformations. ub.edu The advantages are numerous: catalysts are often derived from readily available natural sources like amino acids, are less sensitive to air and moisture, and are generally less toxic than their metal-based counterparts. ub.edu Research into organocatalytic routes for fluorination or desymmetrization of cyclobutane (B1203170) precursors could yield highly efficient and sustainable pathways to enantiopure this compound.

Tandem Reactions : Enantioselective tandem conjugate addition-fluorination sequences have shown promise for creating α-fluoro-β-amino esters with high diastereoselectivity. nih.gov Applying a similar logic to cyclobutane precursors could establish a streamlined, one-pot synthesis, minimizing waste and purification steps.

Sustainable Reagents and Processes : A broader shift towards sustainability in chemical synthesis emphasizes the use of simple, abundant starting materials like carbon monoxide and processes that avoid toxic heavy metals. rub.de Future syntheses of fluorinated cyclobutanes may evolve from incorporating these principles, for instance, by building the cyclobutane ring from simple, renewable feedstocks in a convergent manner.

Contractive Ring Synthesis : Innovative methods, such as the contraction of readily accessible pyrrolidine (B122466) rings through iodonitrene chemistry, are emerging as powerful strategies for the stereospecific synthesis of highly substituted cyclobutanes. researchgate.net Adapting such contractive strategies could provide novel entry points to the enantiopure this compound core.

Table 1: Comparison of Synthetic Strategies for Enantiopure Compounds

| Strategy | Core Principle | Advantages | Emerging Research Focus for this compound |

|---|---|---|---|

| Chiral Pool Synthesis | Utilization of naturally occurring enantiopure starting materials. | Readily available, predictable stereochemistry. | Using chiral precursors that can be converted to the target molecule. |

| Organocatalysis | Use of small organic molecules to induce enantioselectivity. ub.edu | Metal-free, low toxicity, stable, sustainable. ub.edu | Development of specific organocatalysts for fluorination or kinetic resolution of cyclobutane derivatives. |

| Tandem Reactions | Combining multiple reaction steps into a single, efficient process. nih.gov | Increased efficiency, reduced waste, atom economy. | Designing a tandem sequence to form and functionalize the cyclobutane ring in one pot. |

| Ring Contraction | Stereospecific rearrangement of a larger ring to form a smaller one. researchgate.net | Access to complex stereochemical arrays. | Developing a contractive route from a five-membered heterocyclic precursor. |

Exploration of Unprecedented Reactivity Patterns and Fluorine-Mediated Transformations

The cyclobutane ring possesses significant ring strain, which places its reactivity between that of highly reactive cyclopropanes and more stable cyclopentanes. nih.gov The introduction of a fluorine atom further modulates this reactivity. The C-F bond is the strongest single bond in organic chemistry, yet its high polarity and the gauche effect can profoundly influence the conformation and electronic properties of the entire molecule, leading to unique reactivity patterns.

Future research in this area will likely focus on:

Strain-Release Reactions : The inherent strain of the cyclobutane ring can be harnessed to drive selective C-C bond cleavage and ring-expansion reactions, providing access to more complex molecular architectures. researchgate.net Investigating how the electronegative fluorine atom directs or influences these strain-release pathways is a fertile area for discovery.

Photochemical Reactions : Sunlight has been shown to promote [2+2] cycloaddition reactions of fluorinated chalconoids to produce cyclobutane derivatives without the need for a photocatalyst. researchgate.net Exploring the photochemistry of this compound itself could uncover unprecedented rearrangements or cycloaddition behaviors mediated by the fluoro-substituent.

Advanced Computational Modeling for Predictive Synthesis and Reactivity Design

As chemical systems become more complex, computational modeling has emerged as an indispensable tool for predicting outcomes and guiding experimental design. Leveraging data-driven approaches like machine learning can accelerate the discovery of optimal reaction conditions and novel materials. researchgate.net

For this compound, future computational efforts will likely involve:

Predictive Synthesis Models : High-throughput computational screening, which has been used effectively for materials like metal-organic frameworks (MOFs), can be adapted to predict the outcomes of synthetic reactions. researchgate.net By building models based on known reaction data, researchers can screen potential catalysts and conditions in silico to identify the most promising routes for synthesizing or derivatizing this compound, saving significant experimental time and resources.

Reactivity and Stability Prediction : Machine learning models can be trained on large datasets to predict the thermal and chemical stability of molecules. researchgate.net Such a model could be used to predict the reactivity of this compound under various conditions or to forecast the properties of new derivatives, guiding the design of molecules with desired stability profiles.

Mechanism Elucidation : Computational algorithms can be used to map reaction pathways and identify transition states. mdpi.com This is particularly valuable for understanding complex, multistep reactions, such as the dimerization of Michael acceptors that can lead to highly substituted cyclobutanes. uni-muenchen.de Applying these methods can help rationalize observed reactivity and predict unprecedented transformations for this compound.

Expansion of Biological and Material Applications through Fragment-Based and Diversity-Oriented Synthesis

The unique structural and electronic properties of this compound make it an attractive building block for creating libraries of novel compounds for biological and materials science applications. lifechemicals.com Two powerful strategies for this are Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS).

Fragment-Based Drug Discovery (FBDD) : FBDD is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments (typically <300 Da) that bind with low affinity to a biological target. mdpi.comnih.gov Fluorinated fragments are particularly valuable in FBDD. The fluorine atom provides a sensitive NMR handle (¹⁹F NMR) that allows for rapid screening of fragment binding, even in mixtures or "cocktails". lifechemicals.comlifechemicals.comdrugdiscoverychemistry.com this compound is an ideal candidate for inclusion in such fragment libraries due to its three-dimensional shape, sp³-rich character, and the presence of the fluorine atom for screening purposes.

Table 2: Role of Fluorine in Fragment-Based Drug Discovery (FBDD)

| Feature | Advantage in FBDD | Relevance to this compound |

|---|---|---|

| ¹⁹F NMR Signal | Strong, sharp signal with a wide chemical shift range sensitive to the local environment. lifechemicals.com | Enables high-throughput screening of binding to target proteins. |

| "Cocktailing" | Multiple fluorinated fragments can be screened simultaneously without signal overlap. lifechemicals.comlifechemicals.com | Increases screening efficiency and accelerates hit identification. |

| Chemical Space | Fluorinated fragments help explore a broader and more diverse chemical space. lifechemicals.com | Provides novel, 3D scaffolds as starting points for drug development. |

Diversity-Oriented Synthesis (DOS) : DOS is a synthetic strategy aimed at efficiently creating collections of structurally diverse and complex molecules from a common starting point. wiley-vch.descispace.com Unlike target-oriented synthesis, which focuses on a single product, DOS explores chemical space broadly to generate novel scaffolds for biological screening or materials development. frontiersin.orgmdpi.comcam.ac.uk The pluripotent nature of a molecule like this compound, with its distinct functional groups (hydroxyl, fluoro) and strained ring system, makes it an excellent starting point for a divergent synthesis strategy, enabling the rapid generation of a library of unique cyclobutane-containing compounds. cam.ac.uk This approach is well-suited for producing the novel, 3D fragment collections that are currently lacking in many screening libraries. researchgate.net

Q & A

Q. Q. How can researchers design robust control experiments to isolate the effects of fluorine substitution in trans-3-Fluorocyclobutanol’s reactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.